REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[N:3]=[CH:2]1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[F:24][C:25]1[CH:30]=[C:29]([F:31])[C:28]([F:32])=[CH:27][C:26]=1[S:33](Cl)(=[O:35])=[O:34]>O1CCCC1>[S:1]1[CH:5]=[C:4]([N:6]([S:33]([C:26]2[CH:27]=[C:28]([F:32])[C:29]([F:31])=[CH:30][C:25]=2[F:24])(=[O:35])=[O:34])[C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11])[N:3]=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
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28.94 g
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Type
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reactant
|
Smiles
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S1C=NC(=C1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
144.55 mL
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Type
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reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
|
|
Quantity
|
40 g
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Type
|
reactant
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Smiles
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FC1=C(C=C(C(=C1)F)F)S(=O)(=O)Cl
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
before cooling −70° C
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Type
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TEMPERATURE
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Details
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the reaction mixture was slowly warmed to room temperature
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Type
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STIRRING
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Details
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stirred for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous ammonium chloride solution
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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Organic layer was washed with water and saturated aqueous sodium chloride solution
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Type
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CONCENTRATION
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Details
|
before concentrating in vacuo
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Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)N(C(OC(C)(C)C)=O)S(=O)(=O)C1=C(C=C(C(=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |